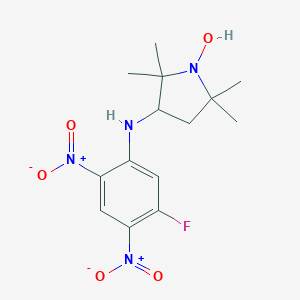

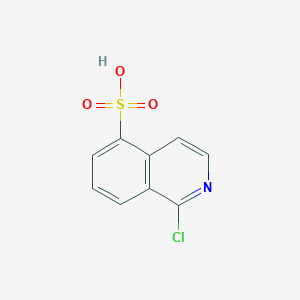

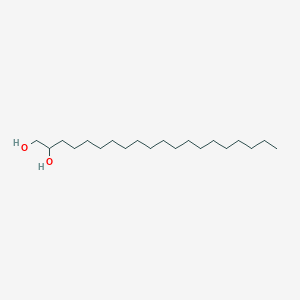

![molecular formula C18H25ClN4O B023803 反式-5-(4-氯丁基)-1-[4-(苯甲氧基)环己基]-1H-四唑 CAS No. 98454-50-3](/img/structure/B23803.png)

反式-5-(4-氯丁基)-1-[4-(苯甲氧基)环己基]-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

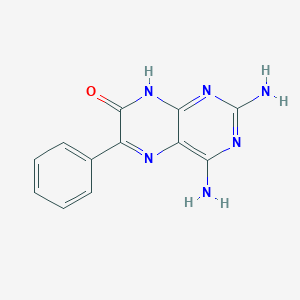

The synthesis of similar tetrazole derivatives involves strategic chemical processes. For instance, N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole, a closely related compound, was synthesized from δ-valerolactone and cyclohexylamine, achieving a 78% yield, indicating a convenient process for producing such intermediates crucial for developing platelet aggregation inhibitor drugs (Jia-Jun Yi, 2003).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been elucidated through techniques like X-ray crystallography. Studies on similar compounds reveal that tetrazole rings tend to be planar, with the aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. This structural characteristic is crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole compounds participate in a variety of chemical reactions due to their versatile tetrazole ring. For example, photodecomposition studies on similar tetrazole derivatives have shown clean processes leading to the formation of carbodiimides, indicating the potential for industrial, agricultural, and medicinal applications (Olajide E. Alawode et al., 2011).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility and thermal stability, are significant for their application in various fields. For instance, studies on N-heterocyclic molecules like 5-(4-hydroxyphenyl)-1H-tetrazole have shown good thermal stability up to 200°C, indicating their suitability for use in environments requiring high thermal resistance (W. Peng, 2011).

Chemical Properties Analysis

The chemical properties of tetrazole derivatives, including reactivity and potential as cyclooxygenase inhibitors, have been a subject of research. Structural modifications in these compounds, such as the introduction of methylsulfonyl phenyl groups, have shown significant effects on their inhibition potency towards enzymes, highlighting the importance of chemical structure in their biological activity (Baker Jawabrah Al-Hourani et al., 2016).

科学研究应用

药物化学中的四唑

四唑衍生物表现出广泛的生物学特性,包括抗癌、抗结核、抗疟疾、抗糖尿病和抗炎活性。四唑部分作为羧酸基团的生物等排体,可以取代药物中的羧基,以增加亲脂性、生物利用度和减少副作用。由于其药代动力学特征和代谢稳定性,许多含四唑的化合物被用于治疗各种疾病 (Patowary, Deka, & Bharali, 2021).

四唑高能金属配合物

对四唑高能金属配合物(TEMC)的研究突出了合成优势,如反应条件温和、操作简便、收率高、污染少。这些研究强调了通过改变中心金属离子或外部阳离子来设计 TEMC 以满足特定要求的潜力,表明其对实验研究和应用开发具有重要意义 (李银川,2011).

环己烯的催化氧化

环己烯的选择性氧化(可能与涉及类似于目标化合物的环己基化合物的更广泛的化学反应有关)已被研究用于在化学工业中的应用。可控氧化反应产生环己烯的各种氧化态和官能团,对于合成应用非常有价值,展示了选择性催化过程在生产学术和工业用途的中间体中的重要性 (曹等,2018).

钌化合物的抗癌活性

对单核钌(II)配位配合物的研究包括对四唑配体的探索,突出了钌化合物在抗癌应用中的潜力。这些研究提供了对多种作用机制、毒性降低和钌化合物适用于生物应用的见解,强调了配体设计在开发新药中的重要性 (Motswainyana & Ajibade, 2015).

作用机制

Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s intended for use as a pharmaceutical, the mechanism would depend on the biological target of the drug. If it’s used in materials science or another field, the “mechanism of action” might refer to something else entirely .

安全和危害

Without specific information, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment. It’s also important to consider potential reactivity and toxicity based on the functional groups present .

未来方向

属性

IUPAC Name |

5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZLTMKDYUJXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527672 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole | |

CAS RN |

98454-50-3 |

Source

|

| Record name | 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)